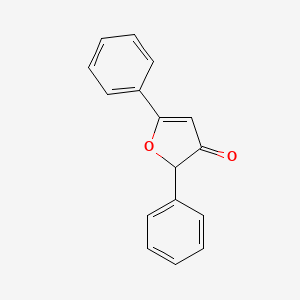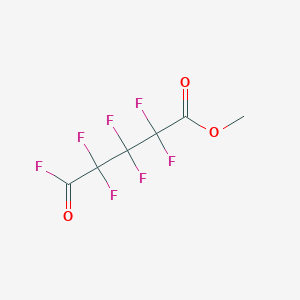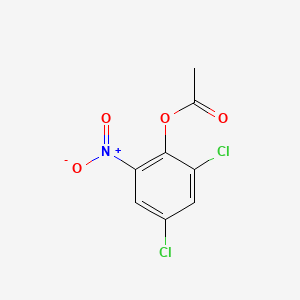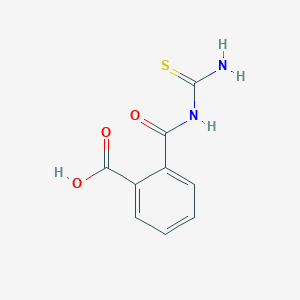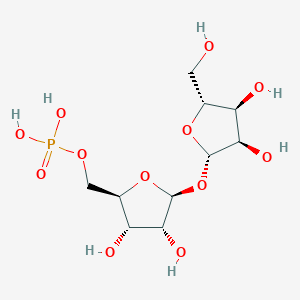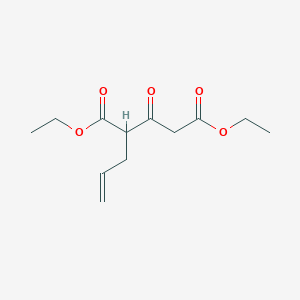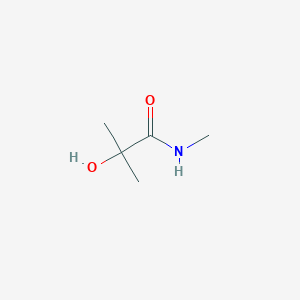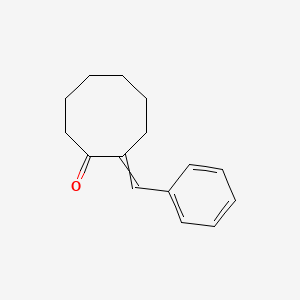
2-Benzylidenecyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidenecyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a benzylidene group attached to a cyclooctanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidenecyclooctan-1-one typically involves the condensation of benzaldehyde with cyclooctanone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidenecyclooctan-1-one undergoes various chemical reactions, including:
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating mixture (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzylidenecyclooctan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylidenecyclooctan-1-one involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring instead of an eight-membered ring.
2-Benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.
Uniqueness
2-Benzylidenecyclooctan-1-one is unique due to its eight-membered cyclooctanone ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs. This larger ring size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42063-03-6 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-benzylidenecyclooctan-1-one |
InChI |
InChI=1S/C15H18O/c16-15-11-7-2-1-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
InChI Key |
ADVRWTWVDZKNFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



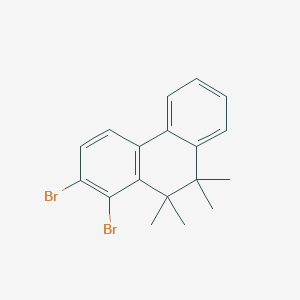
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
